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Compound of Interest

Compound Name:
2-Hydroxy 5'-Methyl

benzophenone

Cat. No.: B13974983 Get Quote

Technical Support Center: Synthesis of 2-
Hydroxy-5'-Methylbenzophenone
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low yields in the synthesis of 2-Hydroxy-5'-Methylbenzophenone.

Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Hydroxy-5'-

methylbenzophenone, primarily via the Fries rearrangement of p-cresyl benzoate, and offers

potential solutions.

Question 1: My Fries rearrangement reaction has a very low yield of the desired 2-Hydroxy-5'-

methylbenzophenone. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fries rearrangement are a common issue and can be attributed to several

factors. Here are the primary causes and corresponding solutions:

Incomplete Reaction: The rearrangement may not have gone to completion.
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Solution: Ensure the reaction is heated for a sufficient duration. One reported procedure

specifies stirring at 130°C for about 10 hours, or until the evolution of HCl gas ceases.[1]

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to

determine the optimal reaction time.

Suboptimal Reaction Temperature: The temperature plays a critical role in the regioselectivity

and efficiency of the Fries rearrangement.[2]

Solution: High temperatures generally favor the formation of the ortho isomer (2-hydroxy-

5'-methylbenzophenone).[2] A reaction temperature of 150-170°C has been reported for a

solvent-free Fries rearrangement.[3] It is essential to carefully control and optimize the

temperature for your specific conditions.

Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is

highly sensitive to moisture.

Solution: Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly flame-dried

before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or

argon) to prevent the ingress of moisture.

Formation of Byproducts: Side reactions can significantly reduce the yield of the desired

product. A notable byproduct can be the formation of a "dioxocin" intermediate.[4][5]

Solution: The formation of such byproducts can sometimes be reversed. Hydrolysis of the

"dioxocin" intermediate with concentrated sulfuric acid can yield the desired ketone.[4][5]

Question 2: I am observing the formation of a significant amount of the para isomer instead of

the desired ortho isomer (2-Hydroxy-5'-methylbenzophenone). How can I improve the

regioselectivity?

Answer:

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.

Temperature: As mentioned, higher temperatures favor the formation of the ortho product,

which is the desired 2-hydroxy-5'-methylbenzophenone.[2] Conversely, lower reaction

temperatures tend to favor the para isomer.[2]
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Solvent: The choice of solvent can also influence the ortho/para ratio. Non-polar solvents

tend to favor the formation of the ortho product.[2]

Question 3: My initial acylation of p-cresol with benzoyl chloride (to form p-cresyl benzoate) is

inefficient. What could be the problem?

Answer:

The initial esterification is a critical step. Low yields here will naturally lead to a low overall

yield.

Reaction Conditions: A common method involves reacting p-cresol with benzoyl chloride in

the presence of a base like aqueous sodium hydroxide or a tertiary amine like

dimethylcyclohexylamine in a suitable solvent such as chlorobenzene.[1][6]

Purity of Reagents: Ensure that the p-cresol and benzoyl chloride are of high purity.

Impurities can lead to side reactions.

Question 4: I am having difficulty purifying the final product, which is affecting my final yield and

purity. What are the recommended purification methods?

Answer:

Effective purification is essential to isolate the 2-Hydroxy-5'-methylbenzophenone from

unreacted starting materials, isomers, and other byproducts.

Workup: The reaction is typically quenched by carefully pouring the reaction mixture onto ice

water.[1] This should be done cautiously as the reaction with AlCl₃ is highly exothermic.

Extraction: After quenching, the product can be extracted into an organic solvent like

chlorobenzene or dichloromethane.[1] The organic layer should then be washed with water,

a saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

Column Chromatography: For obtaining a highly pure product, silica gel column

chromatography is the most effective method. A gradient elution with a mixture of a non-polar

solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used.[7]
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such

as ethanol, can be an effective purification method.[3]

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Hydroxy-5'-methylbenzophenone?

A1: The most frequently cited method is the Fries rearrangement of p-cresyl benzoate.[3][6]

This involves the initial formation of the ester from p-cresol and benzoyl chloride, followed by a

Lewis acid-catalyzed rearrangement to the desired hydroxybenzophenone.[3][6]

Q2: Are there alternative synthetic routes to Friedel-Crafts acylation?

A2: While the Fries rearrangement is common, direct Friedel-Crafts acylation of p-cresol with

benzoyl chloride is another possibility. However, phenols can be problematic substrates for

direct Friedel-Crafts acylation as they can coordinate with the Lewis acid catalyst, deactivating

the ring towards electrophilic substitution.[2][8] The Fries rearrangement is often preferred as it

circumvents this issue.[2]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a highly reactive and corrosive solid that

reacts violently with water. It should be handled in a fume hood with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Benzoyl Chloride: Benzoyl chloride is corrosive and a lachrymator. It should also be handled

in a fume hood.

Solvents: Anhydrous solvents such as chlorobenzene or dichloromethane are often used and

should be handled with care due to their volatility and potential toxicity.

Quenching: The reaction is typically quenched by slowly adding the reaction mixture to ice

water. This step is highly exothermic and should be performed carefully in a well-ventilated

fume hood.
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Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Hydroxy-5'-methylbenzophenone and Related

Reactions

Reaction
Step

Reactants
Catalyst/Re
agents

Conditions
Reported
Yield

Reference

Fries

Rearrangeme

nt

p-Cresyl

benzoate

Anhydrous

AlCl₃

150-170°C,

2-3 hours,

solvent-free

85% [3]

Fries

Rearrangeme

nt

p-Cresyl

benzoate

Anhydrous

AlCl₃

130°C, ~10

hours, in

chlorobenzen

e

81% [1]

Hydrolysis of

Dioxocin

6,12-

diphenyl-2,8-

dimethyl-

6,12-epoxy-

6H,12H-

dibenzo[b,f]

dioxocin

Concentrated

H₂SO₄

Room

Temperature
91% [4][5]

Condensation
Benzotrichlori

de, p-cresol
AlCl₃ in CS₂ 2 hours 75% [4][5]

Condensation
Benzotrichlori

de, p-cresol
aq. NaOH

Water bath, 4

hours
33% [4]

Condensation
Benzotrichlori

de, p-cresol

32-40% aq.

NaOH
70-80°C 67% [4]

Experimental Protocols
Detailed Methodology for the Synthesis of 2-Hydroxy-5'-methylbenzophenone via Fries

Rearrangement
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This protocol is a generalized procedure based on literature reports.[1][3] Optimization of

stoichiometry, temperature, and reaction time may be necessary.

Step 1: Synthesis of p-Cresyl Benzoate

To a solution of p-cresol (1 equivalent) in a suitable solvent (e.g., chlorobenzene), add a

base such as dimethylcyclohexylamine (1.2 equivalents).[1]

Cool the mixture in an ice bath.

Add benzoyl chloride (1 equivalent) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitor by TLC).

Work up the reaction by adding water to separate the hydrochloride salt of the amine.[1]

Separate the organic phase, dry it over anhydrous magnesium sulfate, and remove the

solvent under reduced pressure to obtain the crude p-cresyl benzoate.

Step 2: Fries Rearrangement

To a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add

the crude p-cresyl benzoate.

If using a solvent like chlorobenzene, add it at this stage.[1] For a solvent-free reaction,

gently heat the ester until it melts.[3]

Carefully add anhydrous aluminum chloride (1 to 1.3 equivalents) portion-wise to the stirred

ester. The addition is exothermic.

Heat the reaction mixture to the desired temperature (e.g., 130-170°C) and maintain it for

several hours, monitoring the reaction by TLC.[1][3]

Once the reaction is complete, cool the mixture to room temperature.

Carefully quench the reaction by slowly adding the reaction mixture to a beaker containing

crushed ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent (e.g., chlorobenzene or dichloromethane).

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield 2-Hydroxy-5'-methylbenzophenone.

Mandatory Visualization

Step 1: Esterification

Step 2: Fries Rearrangement

Step 3: Purification

p-Cresol

p-Cresyl BenzoateBenzoyl Chloride

Base (e.g., NaOH or Amine)

p-Cresyl Benzoate

Anhydrous AlCl3

2-Hydroxy-5'-methylbenzophenoneHeat (130-170°C) Crude Product Aqueous Workup Extraction Chromatography / Recrystallization Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Hydroxy-5'-methylbenzophenone.
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Caption: Troubleshooting decision tree for low yield synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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